molecular formula C23H21ClN2O4S B11246556 6-chloro-N-(2-methylbenzyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-N-(2-methylbenzyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11246556
M. Wt: 456.9 g/mol
InChI Key: IQIGJARBQFOSKV-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-6-CHLORO-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties. This compound, in particular, features a benzenesulfonyl group, a chloro substituent, and a carboxamide functionality, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazine ring. This can be achieved through a condensation reaction between an amine and a phenol derivative under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonylation reaction using benzenesulfonyl chloride and a suitable base, such as pyridine or triethylamine.

    Chlorination: The chloro substituent can be introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Carboxamide Formation: The carboxamide functionality is typically introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-6-CHLORO-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions using nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, dimethylformamide, and heat.

    Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate, and solvents like toluene or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(BENZENESULFONYL)-6-CHLORO-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Biological Studies: It can serve as a probe to study biological pathways and molecular interactions due to its unique structural features.

    Material Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

    Chemical Synthesis: It can be employed as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The benzenesulfonyl group can act as a pharmacophore, enhancing binding affinity and specificity to the target. The chloro substituent and carboxamide functionality can further influence the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    4-(BENZENESULFONYL)-6-CHLORO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: Lacks the N-[(2-METHYLPHENYL)METHYL] group, which may affect its biological activity and reactivity.

    4-(BENZENESULFONYL)-6-CHLORO-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE: Lacks the carboxamide functionality, which can influence its solubility and interaction with biological targets.

Uniqueness

The presence of the benzenesulfonyl group, chloro substituent, and carboxamide functionality in 4-(BENZENESULFONYL)-6-CHLORO-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE makes it a unique compound with distinct chemical and biological properties

Properties

Molecular Formula

C23H21ClN2O4S

Molecular Weight

456.9 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-chloro-N-[(2-methylphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H21ClN2O4S/c1-16-7-5-6-8-17(16)14-25-23(27)22-15-26(20-13-18(24)11-12-21(20)30-22)31(28,29)19-9-3-2-4-10-19/h2-13,22H,14-15H2,1H3,(H,25,27)

InChI Key

IQIGJARBQFOSKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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